Einecs 298-775-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93839-03-3 |

|---|---|

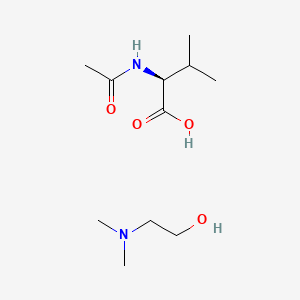

Molecular Formula |

C11H24N2O4 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-methylbutanoic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C7H13NO3.C4H11NO/c1-4(2)6(7(10)11)8-5(3)9;1-5(2)3-4-6/h4,6H,1-3H3,(H,8,9)(H,10,11);6H,3-4H2,1-2H3/t6-;/m0./s1 |

InChI Key |

HPGDEHCKFBUQFW-RGMNGODLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C.CN(C)CCO |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C.CN(C)CCO |

Origin of Product |

United States |

Significance of N,n Dimethylethanolamine in Chemical Sciences

N,N-Dimethylethanolamine (DMEA) is a versatile building block and reagent with considerable significance across various domains of chemical science. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows it to serve multiple roles as a precursor, catalyst, and intermediate in the synthesis of a wide array of chemical products. atamankimya.comatamanchemicals.com

In polymer chemistry, DMEA is extensively used as a curing agent for epoxy resins and polyurethanes. atamankimya.comwikipedia.org It acts as a reactive catalyst, particularly in the production of both flexible and rigid polyurethane foams, where it becomes chemically integrated into the final polymer structure. newtopchem.comoecd.org Furthermore, DMEA is a key raw material for producing dimethylaminoethyl methacrylate, a monomer used to create polymers for applications such as antistatic agents, flocculants in water treatment, and electrically conductive materials. atamankimya.comatamanchemicals.comunigrup.com.tr

As a chemical intermediate, DMEA is crucial for synthesizing a variety of compounds, including pharmaceuticals, dyes, and textile auxiliaries. atamankimya.comatamanchemicals.comatamanchemicals.com It serves as a precursor for antihistamines, local anesthetics, and corrosion inhibitors. atamanchemicals.comatamanchemicals.com The compound's ability to be converted into other valuable chemicals, such as 2-dimethylaminoethyl chloride, further highlights its importance as a foundational molecule in organic synthesis. atamankimya.comatamanchemicals.com

In the field of environmental science and industrial processes, DMEA is gaining attention for its role in carbon capture technologies. Research has shown that DMEA-based solvent systems can efficiently absorb CO2. spectroscopyonline.comacs.org Novel non-aqueous and biphasic solvents incorporating DMEA have demonstrated high CO2 absorption rates and capacity, with the potential for lower energy consumption during regeneration compared to conventional amine solutions. spectroscopyonline.comrepec.org It is also used in gas purification to remove hydrogen sulfide (B99878) from sour gas streams and as a pH control agent in boiler water treatment to mitigate corrosion. atamanchemicals.comunigrup.com.trepri.com

Additionally, DMEA and its derivatives can form ionic liquids, which are explored as alternative, greener solvents in chemical processes. atamankimya.com Its properties as a radical scavenger and its use as a dispersant aid in water-based paints further broaden its spectrum of application. atamankimya.comebi.ac.uk

Historical Context of N,n Dimethylethanolamine Research

The synthesis of N,N-Dimethylethanolamine has been established in the chemical literature for many decades. An early method for its preparation was detailed in a patent filed in 1944, which described the synthesis of N-alkyl-substituted alkanolamines by the hydrogenation of aldehyde cyanhydrins in the presence of an alkylating agent. google.com Specifically, the process could convert formaldehyde (B43269) cyanhydrin to N,N-Dimethylethanolamine. google.com The more common industrial synthesis involves the reaction of ethylene (B1197577) oxide with dimethylamine. atamankimya.comatamanchemicals.comwikimedia.org

Early academic and industrial interest in DMEA was driven by its utility as a versatile intermediate. By the mid-20th century, its role as a curing agent for polymers like polyurethanes and epoxy resins was recognized. wikipedia.org Its application expanded into the synthesis of various commercial products, including emulsifiers, dyes, and textile auxiliaries. atamankimya.com

In the 1960s, research extended into the biomedical field, with studies investigating its physiological effects. atamanchemicals.com These early studies explored its potential as an acetylcholine (B1216132) precursor, a hypothesis that spurred further investigation into its neurological effects, though subsequent research yielded inconclusive results regarding this specific mechanism. atamanchemicals.com The compound was also investigated for its potential stimulating effects. atamanchemicals.com

Throughout the latter half of the 20th century, research continued to build on its established applications. Its use in water treatment and as a corrosion inhibitor became more widespread. atamankimya.comatamanchemicals.com The development of DMEA-based systems for specific industrial needs, such as its use as a neutralizer in paint formulations and in the production of flocculants for water purification, marked a period of refinement and optimization of its applications. atamanchemicals.comoecd.org

Current Research Frontiers and Future Directions for N,n Dimethylethanolamine Studies

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis of N,N-Dimethylethanolamine

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of N,N-Dimethylethanolamine (DMAE). The conformational isomers of DMAE are influenced by intramolecular and intermolecular interactions, such as hydrogen bonding.

Studies combining vibrational spectroscopy with ab initio molecular orbital and density functional theories have provided deep insights into the conformational behavior of DMAE in different states. acs.org In the liquid state and in aqueous solutions, DMAE molecules predominantly adopt the G∓Tx (where x can be t, g∓, or g±) and G∓G±g∓ conformations around the LN−C−C−OH bonds (L representing the lone pair). acs.org These conformations are stabilized by a balance between intermolecular hydrogen bonding and intramolecular 1,4-OH···N hydrogen bonding. acs.org

In contrast, the protonated form of DMAE (DMAEH+), found in acidic aqueous solutions or as a solid salt like DMAEH+Cl-, primarily exists in the G∓G±t conformation. acs.org This specific conformation is stabilized by a strong intramolecular 1,4-NH+···O hydrogen bond. acs.org The reaction of aqueous DMAE solutions with carbon dioxide leads to the formation of the protonated DMAE ion (DMAEH+), along with hydrogencarbonate and carbonate ions, further highlighting the importance of understanding its conformational state in different chemical environments. acs.orgacs.org

Infrared spectra of DMAE have been recorded using various techniques, including on Perkin Elmer spectrometers with KBr discs for solid samples and cells with solvents like carbon disulfide for solutions. cdnsciencepub.com These studies contribute to a detailed understanding of the vibrational modes associated with different conformers.

Table 1: Predominant Conformations of DMAE and its Protonated Form

| Species | State | Predominant Conformation(s) | Stabilizing Interaction(s) |

| DMAE | Liquid, Aqueous Solution | G∓Tx, G∓G±g∓ | Intermolecular hydrogen bonding, Intramolecular 1,4-OH···N hydrogen bonding |

| DMAEH+ | Acidic Aqueous Solution, Solid | G∓G±t | Strong intramolecular 1,4-NH+···O hydrogen bonding |

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dimethylethanolamine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for both the quantitative and qualitative analysis of N,N-Dimethylethanolamine and its related compounds.

Quantitative NMR (qNMR) offers a direct and precise method for determining the concentration of DMAE and its salts in various matrices, including cosmetic formulations. researchgate.net A validated ¹H NMR method at 300 MHz has been successfully used for the quantitative analysis of DMAE and its bitartrate (B1229483) and acetamidobenzoate salts. researchgate.net

This method utilizes an internal standard, such as maleic acid, and the integrated signals of specific protons to calculate the concentration. researchgate.net For DMAE, the signal at 2.90 ppm, corresponding to the six protons of the two methyl groups, is typically used for quantification. researchgate.net The method has demonstrated good linearity, repeatability, and low limits of detection (LOD) and quantitation (LOQ), making it suitable for quality control of raw materials and finished products. researchgate.net

Table 2: Validation Parameters for Quantitative ¹H NMR Analysis of DMAE Salts

| Parameter | DMAE | DMAE Bitartrate | DMAE Acetamidobenzoate |

| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | > 0.99 |

| Repeatability (RSD%) | 1.08 - 1.44% | 1.08 - 1.44% | 1.08 - 1.44% |

| LOD (g) | 0.0017 | 0.0018 | 0.0023 |

| LOQ (g) | 0.0051 | 0.0054 | 0.0071 |

NMR spectroscopy is a powerful tool for monitoring chemical reactions involving DMAE in situ, providing real-time information on the formation of products and intermediates without the need for calibration. rptu.de For instance, ¹³C NMR has been employed to study the binding of carbon dioxide by DMAE, showing the formation of carbonate. rsc.org This is crucial for understanding its role in applications like carbon capture. acs.org

Furthermore, NMR is vital for structural elucidation. Ab initio studies, which calculate theoretical NMR chemical shifts, combined with experimental data, help in confirming the conformational structures of DMAE. researchgate.net The enthalpy difference between conformers of related amino compounds has been measured using NMR, demonstrating its utility in thermodynamic studies.

Quantitative Determination of N,N-Dimethylethanolamine and its Salts by NMR

Chromatographic Techniques for N,N-Dimethylethanolamine and Related Compounds

Chromatographic methods are essential for the separation and quantification of N,N-Dimethylethanolamine from complex mixtures.

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are standard methods for the analysis of volatile compounds like DMAE. lancashire.ac.uk However, the polar nature and low molecular weight of DMAE can make its detection by routine GC-MS challenging, especially at low concentrations or in the presence of interfering substances. nih.govresearchgate.net

To overcome these challenges, derivatization techniques are often employed. One such method is benzylation, where DMAE is treated with benzyl (B1604629) bromide in the presence of a base. nih.govresearchgate.net This derivatization produces O-benzyl-N,N-dimethylethanolamine, a less polar and higher molecular weight compound with a longer retention time, which improves its separation from matrix interferences and enhances its detectability. nih.govosti.gov This method has been successfully applied to the analysis of DMAE in complex samples, such as those encountered in proficiency tests by the Organisation for the Prohibition of Chemical Weapons (OPCW). nih.govresearchgate.net GC-MS has also been used for the measurement of DMAE and its esters in biological preparations. nih.gov

Table 3: GC-MS Derivatization for DMAE Analysis

| Derivatization Agent | Derivative Formed | Advantage |

| Benzyl bromide | O-benzyl-N,N-diethylethanolamine | Improved chromatographic profile, longer retention time, enhanced detection |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of DMAE, particularly for non-volatile derivatives or when direct analysis without derivatization is preferred. sielc.com A significant challenge in the HPLC analysis of DMAE is its lack of a strong chromophore, which makes UV detection difficult. scielo.br

To address this, various HPLC methods have been developed. One approach is reversed-phase HPLC (RP-HPLC) with UV detection, where the mobile phase composition is optimized for separation. scielo.br For instance, a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer has been used with a C18 column. scielo.br Another strategy is to use indirect UV detection, where a UV-absorbing ion is added to the mobile phase, and the analyte is detected as a negative peak. researchgate.net Ion-exchange chromatography coupled with a conductivity detector has also been described for the determination of DMAE hydrochloride. scielo.br Furthermore, HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and specificity for the analysis of DMAE and its related compounds, such as the N,N-dimethylaziridinium ion. dss.go.th

Table 4: HPLC Methods for DMAE Analysis

| HPLC Mode | Column | Mobile Phase Example | Detection Method |

| RP-HPLC | Shimpack® CLC-ODS C18 | Acetonitrile:Phosphate buffer (pH 7.4; 0.05 M) (5:95, v/v) | UV Detection |

| Ion-Exchange | Zorbax SCX | H₂O/pyridine/CH₃COOH (1000/0.05/0.1 by volume) | Indirect UV Detection |

| RP-HPLC | Phenomenex Luna C18(2) | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) | Mass Spectrometry (MS) |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for N,N-Dimethylethanolamine Analysis

Novel and Emerging Analytical Methods for N,N-Dimethylethanolamine Detection

Beyond conventional GC-MS, several novel and emerging analytical methods have been developed for the sensitive and selective detection of N,N-Dimethylethanolamine and related compounds. These methods are often crucial for analyzing DMEA in complex samples like biological fluids, environmental matrices, and cosmetic formulations. researchgate.netresearchgate.net

One promising approach is the use of potentiometric detection coupled with high-performance liquid chromatography (HPLC). researchgate.net This technique has been demonstrated for the analysis of DMEA's analog, N,N'-diethylaminoethanol, and other lysosomotropic amino alcohols. researchgate.net The method utilizes liquid membrane electrodes, which can be enhanced with macrocyclic ionophores to achieve very low detection limits. researchgate.net This approach is particularly useful for detecting organic ions that lack chromophoric groups for standard UV detection. researchgate.net

In the realm of chromatography, advancements include the use of specialized columns and mobile phases to improve the separation and retention of polar compounds like DMEA. For instance, porous graphite (B72142) carbon (PGC) columns have been successfully used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of related ethanolamines in urine samples. researchgate.net Ion chromatography is another powerful technique for the separation and quantification of DMEA and other cations in aqueous samples, as demonstrated in studies of microbial metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a quantitative analytical tool for DMEA in cosmetic formulations. researchgate.net A validated 1H NMR method allows for the direct quantification of DMEA salts without the need for extensive sample preparation or chromatographic separation. researchgate.net This method is valued for its ability to selectively quantify analytes in complex mixtures. researchgate.net

Furthermore, the development of specific sample preparation techniques, such as solid-phase extraction (SPE) using silica (B1680970) cartridges, has enhanced the recovery and cleanup of ethanolamines from complex matrices prior to analysis. researchgate.net

Emerging Analytical Techniques for N,N-Dimethylethanolamine

| Analytical Technique | Principle | Application | Key Advantage(s) | Reference(s) |

| Potentiometric Detection with HPLC | Uses ion-selective electrodes to detect analytes in the HPLC eluent. | Analysis of amino alcohols in biological and environmental samples. | High sensitivity for non-chromophoric organic ions. | researchgate.net |

| LC-MS/MS with PGC Columns | Combines the separation power of porous graphite carbon columns with the sensitivity and selectivity of tandem mass spectrometry. | Quantification of ethanolamines in urine. | Excellent retention and separation of polar analytes. | researchgate.net |

| Ion Chromatography | Separates ions based on their affinity to an ion-exchange resin. | Measurement of DMEA in microbial growth media. | Effective for the analysis of small cations in aqueous solutions. | nih.gov |

| Quantitative NMR (qNMR) | Uses the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. | Quantification of DMEA salts in cosmetic products. | High selectivity, minimal sample preparation, and non-destructive. | researchgate.net |

Theoretical and Computational Studies of N,n Dimethylethanolamine

Quantum Chemical Calculations of N,N-Dimethylethanolamine

Quantum chemical calculations have proven to be invaluable in understanding the molecular structure and properties of N,N-Dimethylethanolamine. These computational methods provide detailed insights that complement experimental findings.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Isomers of N,N-Dimethylethanolamine

Ab initio and Density Functional Theory (DFT) calculations have been employed to investigate the conformational landscape of N,N-Dimethylethanolamine. researchgate.netnih.gov These studies have identified multiple local minima on the potential energy surface, corresponding to different rotational isomers (rotamers).

One study using the B3LYP/aug-cc-pVDZ method identified twelve local minima for DMAE. researchgate.net The relative energies of these conformers were further refined using higher levels of theory, such as MP3 and MP4(SDTQ), which confirmed the most stable conformation. researchgate.net The geometries and relative energies of possible conformers have also been evaluated using ab initio MP2 and B3LYP density functional methods with the 6-31G** basis set. researchgate.net These theoretical predictions are often compared with experimental data, such as that obtained from X-ray analysis, to validate the computational models. researchgate.net

Analysis of Intramolecular Hydrogen Bonding in N,N-Dimethylethanolamine Conformers

A key feature of N,N-Dimethylethanolamine's conformational behavior is the presence of intramolecular hydrogen bonding. researchgate.netcapes.gov.brcdnsciencepub.com Spectroscopic studies have shown that in dilute solutions, an equilibrium exists between "free" and "bonded" OH groups, corresponding to trans and gauche conformers, respectively. cdnsciencepub.com

Computational studies have confirmed that the most stable conformer of DMAE is one that contains an intramolecular hydrogen bond of the OH⋯N type. researchgate.net This interaction significantly influences the molecule's geometry and stability. The energy difference between conformers with and without this hydrogen bond has been estimated through temperature-dependent infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com The formation of the intramolecular OH⋯N hydrogen bond in N,N-dimethylethanolamine results in a notable shift in the vibrational frequency of the OH group. cdnsciencepub.com

Electronic Structure and Ionization Energies of N,N-Dimethylethanolamine

The electronic structure of N,N-Dimethylethanolamine has been investigated through both theoretical calculations and experimental techniques like photoelectron spectroscopy (PES). researchgate.net The vertical ionization energies of the different conformers have been calculated using ab initio electron propagator theory, and the results show good agreement with experimental PES data. researchgate.net

The presence of intramolecular hydrogen bonding has a discernible effect on the electronic structure. researchgate.net Specifically, the OH⋯N hydrogen bond influences the molecular electronic structures, leading to changes in the energy levels of the occupied lone-pair molecular orbitals. researchgate.net Temperature-dependent photoelectron spectra have been interpreted by considering the conformational distributions at various temperatures, which are computed using statistical mechanics principles. researchgate.net

Natural Bond Orbital (NBO) Analysis of N,N-Dimethylethanolamine

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and delocalization effects within a molecule. uni-muenchen.defaccts.deugm.ac.id For N,N-Dimethylethanolamine, NBO analysis has been instrumental in understanding the influence of intramolecular hydrogen bonding on its electronic structure. researchgate.net

The analysis reveals a significant influence of the strong intramolecular OH⋯N hydrogen bond on the molecular electronic structures. researchgate.net This interaction leads to a delocalization of electron density from the nitrogen lone pair to the antibonding orbital of the O-H bond, which stabilizes the hydrogen-bonded conformer. researchgate.netwisc.edu This charge transfer provides a quantitative measure of the strength of the hydrogen bond. ugm.ac.id

HOMO/LUMO and Band Gap Energy Calculations for N,N-Dimethylethanolamine

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netphyschemres.org The energy difference between the HOMO and LUMO, known as the band gap, provides information about the molecule's stability and its ability to participate in electronic transitions. researchgate.netschrodinger.comumich.edu

For N,N-Dimethylethanolamine, the HOMO is typically associated with the nitrogen lone pair, which acts as an electron donor, while the LUMO is an antibonding orbital that can act as an electron acceptor. physchemres.org The HOMO-LUMO energy gap can be calculated using DFT methods. physchemres.org A smaller energy gap generally indicates higher reactivity. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.0720 |

| ELUMO | -2.9035 |

| Band Gap (ΔE) | 2.1685 |

| Data adapted from a study on a zinc phthalocyanine (B1677752) compound. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping of N,N-Dimethylethanolamine

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.nettandfonline.comresearchgate.net It is useful for identifying regions that are prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions. tandfonline.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.netresearchgate.net For N,N-Dimethylethanolamine, the MEP map would show a region of negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential hydrogen bond acceptors. mdpi.com Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. mdpi.com

Table of Compound Names

| EINECS Number | Common Name |

| 298-775-5 | N,N-Dimethylethanolamine |

Molecular Dynamics (MD) Simulations of N,N-Dimethylethanolamine in Condensed Phases

Molecular dynamics (MD) simulations have been instrumental in understanding the properties of N,N-Dimethylethanolamine (DMEA) in its liquid state. A key aspect of these simulations is the development of an accurate multipurpose force field. Researchers have utilized ab initio computations, specifically at the Hartree-Fock (HF) level with a 6-311++G(2d,2p) basis set, to derive partial charges, define force constants, and compute the electrostatic potential of the DMEA molecule. arxiv.orgacs.org These initial quantum mechanical calculations revealed a strong preference for the formation of an intramolecular hydrogen bond between the hydrogen of the alcohol group and the nitrogen atom. arxiv.orgacs.org The force field developed from these data demonstrated excellent agreement with experimental values, such as the dipole moment, which was predicted to be 2.6 D. arxiv.orgacs.org

The robustness of the developed force field was validated by computing a range of properties for DMEA in condensed phases and comparing them with available experimental data. As shown in the table below, the simulation results for coexistence properties (liquid and vapor densities, vapor pressure, and heat of vaporization) and transport properties (thermal conductivity) align remarkably well with experimental findings across various temperatures. arxiv.org

Table 1: Comparison of MD Simulation Data and Experimental Data for DMEA Properties

| Property | Temperature (K) | Simulation Value | Experimental Value |

|---|---|---|---|

| Liquid Density (kg/m³) | 298.15 | 883.6 | 886.7 |

| Vapor Pressure (kPa) | 350.0 | 19.7 | 20.3 |

| Heat of Vaporization (kJ/mol) | 298.15 | 45.0 | 45.1 |

| Thermal Conductivity (W/m·K) | 293.15 | 0.179 | 0.180 |

Further MD simulations investigated the liquid structure by computing pair correlation functions. The results indicate that DMEA molecules have a clear tendency to form low-dimensional structures, such as linear and bifurcated chains. arxiv.orgresearchgate.net This association is primarily driven by the interactions between the alcohol groups of adjacent DMEA molecules. arxiv.orgresearchgate.net

Computational Prediction of N,N-Dimethylethanolamine Reactivity and Interactions

Computational chemistry has been employed to predict the reactivity and interaction mechanisms of DMEA, particularly its conformational preferences and its role in reactions such as carbon dioxide capture.

Ab initio studies using hybrid density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level have been performed to identify all possible rotamers of DMEA. researchgate.net These calculations found twelve distinct local minima on the potential energy surface. researchgate.netresearchgate.net The relative energies, calculated at higher levels of theory (MP3 and MP4), confirmed that the most stable conformer is the gauche′-Gauche-gauche′ (g′Gg′) form. researchgate.net This stability is attributed to the presence of an intramolecular hydrogen bond (O-H···N). researchgate.netacs.org Natural bond orbital (NBO) analysis further elucidated how this intramolecular hydrogen bond influences the molecule's electronic structure. researchgate.net

The interaction of DMEA with other molecules, such as CO2, has also been a focus of theoretical studies. Vibrational spectroscopy combined with ab initio molecular orbital and DFT calculations has been used to study the reaction of aqueous DMEA solutions with carbon dioxide. acs.orgcolab.ws The computational results show that the reaction products are the protonated DMEA cation (DMAEH+), the hydrogencarbonate ion, and the carbonate ion. acs.org This mechanism, where the tertiary amine acts as a base to facilitate the reaction between CO2 and water, is distinct from that of primary or secondary amines which can form carbamates directly. acs.org

The conformation of the resulting protonated species, DMAEH+, has been shown to be predominantly in the G∓G±t conformation in aqueous solution, stabilized by a strong intramolecular N-H+···O hydrogen bond. acs.org This contrasts with the neutral DMEA molecule, which favors conformations stabilized by the O-H···N intramolecular bond. acs.org The interconversion between these hydrogen bonding types, dictated by the acidity or basicity of the environment, is a critical factor in the chemical reactivity of DMEA. acs.org DFT calculations have also been used to study the reaction mechanism of DMEA with CO2 in the context of post-combustion capture, analyzing geometrical, energetical, and frontier molecular orbital aspects of the interaction. iitram.ac.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for N,N-Dimethylethanolamine Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied to predict the biological or toxicological activities of chemicals based on their molecular structure. N,N-Dimethylethanolamine has been included as part of a training set of structurally diverse organic chemicals to develop QSAR models for predicting skin irritation.

In one such study, a membrane-interaction QSAR (MI-QSAR) approach was developed. This methodology assumes that the primary interaction site for the compounds is the phospholipid-rich regions of cellular membranes. researchgate.net The model aims to predict the Primary Irritation Index (PII) based on a combination of intramolecular and intermolecular descriptors. N,N-Dimethylethanolamine was one of 20 compounds in the training set used to build the model. researchgate.net

The MI-QSAR models demonstrated superior robustness and predictive power compared to traditional intramolecular QSAR models. researchgate.net The developed models showed that skin irritation potency is predicted to increase with:

Higher effective concentration of the compound available for uptake into the membrane. researchgate.net

Increased binding affinity of the compound to the phospholipid regions. researchgate.net

Enhanced chemical reactivity, as described by molecular orbital energies like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net

The table below presents some of the molecular descriptors and irritation data for N,N-Dimethylethanolamine used in the development of these QSAR models.

Table 2: Data for N,N-Dimethylethanolamine in a QSAR Study

| Parameter | Value |

|---|---|

| PII (Primary Irritation Index) | 6.25 |

| PII (molar) | 0.48 |

| Log Keff | -1.10 |

| Ebind (kcal/mol) | -15.35 |

| HOMO (eV) | -8.62 |

PII (molar) is the molar concentration equivalent of the PII. Log Keff relates to the effective concentration, Ebind is the binding energy to the membrane model, and HOMO is the energy of the highest occupied molecular orbital.

The statistical quality of the models was assessed using the correlation coefficient (r²) and the leave-one-out cross-validation coefficient (xv-r²). The study found that MI-QSAR models incorporating intermolecular descriptors provided a more accurate and predictive framework for assessing the skin irritation potential of diverse chemicals like DMEA compared to models relying solely on intramolecular properties. researchgate.net

Table of Compound Names

| EINECS Number | Common Name / Abbreviation |

| 298-775-5 | N,N-Dimethylethanolamine (DMEA) |

| N/A | Carbon Dioxide |

| N/A | Water |

| N/A | N,N-diethylaminoethanol (DEEA) |

| N/A | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) |

| N/A | 3-dimethylamino-1-propanol (3DMA1P) |

| N/A | aminoethylethanolamine (AEEA) |

| N/A | dimethyl sulfoxide (B87167) (DMSO) |

| N/A | 2-(N-Methylamino)ethanol (MAE) |

| N/A | Diethanolamine |

| N/A | Monoethanolamine (MEA) |

Environmental Fate and Biodegradation Mechanisms of N,n Dimethylethanolamine

Environmental Distribution and Transport Pathways of N,N-Dimethylethanolamine

N,N-Dimethylethanolamine is a volatile and water-miscible liquid, which dictates its distribution across different environmental compartments. ataman-chemicals.comoecd.org Upon release, DMEA can partition between air and water. oecd.org Modeling based on Mackay Level I suggests that at 10°C, approximately 56% of DMEA will be present in water and 44% in air, while at 20°C, the distribution shifts to 39% in water and 61% in air. oecd.org

The compound is not expected to accumulate significantly in soil or sediment due to its low log Kow, high solubility, and degradability. oecd.org Its primary removal process from the environment is photooxidation in the atmosphere. oecd.org While there is some transfer of the chemical from the air to water and soil, it is generally considered to degrade relatively quickly and not persist in the environment. oecd.org

Industrial applications contribute to its environmental release. These include its use in processing aids, as an intermediate in chemical synthesis, in the production of articles, and as a component in closed systems with minimal release. atamanchemicals.com Other releases can stem from both outdoor and indoor applications such as its presence in machine wash liquids, automotive care products, paints, coatings, adhesives, fragrances, and air fresheners. atamanchemicals.comatamanchemicals.comataman-chemicals.com

Abiotic Degradation Processes of N,N-Dimethylethanolamine

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the environmental breakdown of N,N-Dimethylethanolamine, particularly through photodegradation in the atmosphere and hydrolysis in aquatic environments.

In the atmosphere, N,N-Dimethylethanolamine is subject to indirect photolysis, primarily through reactions with photochemically-produced hydroxyl (OH) radicals. oecd.orgnih.gov The rate constant for the vapor-phase reaction of DMEA with OH radicals has been measured to be 9.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4.3 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This rapid degradation indicates that DMEA is not expected to persist for long periods in the atmosphere. oecd.org The primary mechanism of atmospheric degradation is believed to be hydrogen atom abstraction from the C-H bonds by the OH radical. ccsnorway.com

Table 1: Photodegradation Data for N,N-Dimethylethanolamine in Air

| Parameter | Value | Reference |

| Degradation Process | Indirect Photolysis | oecd.org |

| Sensitizer | OH radicals | oecd.org |

| Rate Constant | 9.0 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |

| Atmospheric Half-life | ~4.3 hours | nih.gov |

N,N-Dimethylethanolamine is considered to have good hydrolytic stability. atamanchemicals.comatamanchemicals.com Studies on waterborne polyester (B1180765) resins have highlighted that the choice of monomers, such as certain glycols, can significantly influence the hydrolytic stability of the resulting polymer. eastman.com While specific data on the hydrolysis rate of the pure compound is limited in the provided context, its use in aqueous formulations like water-based paints and coatings suggests a degree of stability in water. atamanchemicals.comatamanchemicals.comatamanchemicals.com The hydrolysis of ester linkages in related polymers is known to be influenced by factors like pH and temperature. eastman.com For instance, the hydrolysis of N,N'-(dimethylamino)ethyl acrylate (B77674) (DMAEA) functionalized polymers is strongly dependent on temperature. researchgate.net

Photodegradation Kinetics and Mechanisms of N,N-Dimethylethanolamine in Air

Biotic Transformation and Biodegradation of N,N-Dimethylethanolamine

The breakdown of N,N-Dimethylethanolamine by living organisms, particularly microorganisms, is a key process in its environmental removal.

N,N-Dimethylethanolamine is considered to be biodegradable. researchgate.netntnu.no In a standard dilution bottle biochemical oxygen demand (BOD) test using unacclimated domestic sewage microorganisms, DMEA showed rapid degradation after a brief lag period. oecd.org A degradation of 4% was observed after 5 days, increasing to 67% after 10 days. oecd.org In a Zahn-Wellens activated sludge test, 90% degradation was achieved within 13 days. oecd.org The Japanese MITI (II) test, also using activated sludge, indicated 30-100% removal in 14 days. oecd.org These results suggest that DMEA is unlikely to persist in aquatic environments where microbial populations are present. The expected degradation in a sewage treatment plant is high, with estimates of 97% removal through degradation. oecd.org The ultimate degradation products in the environment are expected to be water, and oxides of carbon and nitrogen. industrialchemicals.gov.au

Table 2: Biodegradation of N,N-Dimethylethanolamine in Screening Tests

| Test Type | Inoculum | Degradation | Duration | Reference |

| Dilution Bottle BOD | Unacclimated domestic sewage | 67% | 10 days | oecd.org |

| Zahn-Wellens | Activated sludge | 90% | 13 days | oecd.org |

| MITI (II) | Activated sludge | 30-100% | 14 days | oecd.org |

Specific microorganisms have been identified that can utilize N,N-Dimethylethanolamine as a substrate for growth and metabolism. Notably, certain species of methanogenic archaea can directly use DMEA for methanogenesis. nih.govnih.govasm.org Several strains of Methanococcoides, isolated from various marine sediments, have been shown to metabolize DMEA. nih.govnih.govasm.orgifremer.frmicrobiologyresearch.org This is a significant finding as it extends the range of known substrates for direct use by methanogens, giving them a competitive advantage by not relying on syntrophic bacteria for their substrate supply. nih.govasm.org

In this metabolic pathway, DMEA is demethylated. nih.govasm.org For example, some Methanococcoides strains can utilize DMEA as a growth substrate, while they may not be able to use the related compound monomethylethanolamine. nih.govasm.org The ability to use DMEA appears to be relatively widespread among Methanococcoides species, with some studies showing that a significant portion of isolates can metabolize it. nih.govresearchgate.net The human gut acetogen Eubacterium limosum has also been shown to grow by demethylating choline (B1196258) to N,N-dimethylethanolamine. nih.gov

Mechanisms of N,N-Dimethylethanolamine Biodegradation in Various Media

Sorption and Desorption Dynamics of N,N-Dimethylethanolamine in Environmental Compartments

The potential for N,N-Dimethylethanolamine (DMEA) to adsorb to soil and sediment is generally considered low. This is primarily due to its high water solubility and low octanol-water partition coefficient (log Kow), which suggest it will preferentially remain in the water phase rather than partitioning to organic matter in soil or sediment. oecd.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. A low Koc value suggests weak adsorption and high mobility in soil. For DMEA, a Koc value of 0.848 has been reported, indicating that adsorption to the solid soil phase is not expected to be a significant process. tennantsdistribution.com Consequently, DMEA is anticipated to have high mobility in soil. usequantum.com

However, the sorption behavior of DMEA can be influenced by the pH of the surrounding environment. DMEA has a pKa of 9.3 for its conjugate acid. oecd.org This means that at a pH below 9.3, a significant portion of DMEA will exist in its protonated, cationic form (HOCH2CH2N+HMe2). oecd.org While the neutral form of DMEA has a low affinity for soil, the protonated form may exhibit stronger binding to certain soil components, such as clays, which have negatively charged surfaces. oecd.org This suggests that in more acidic environments, the adsorption of DMEA might be greater than what the log Kow value alone would predict. oecd.org

Studies on similar amine compounds, like N-methyldiethanolamine, which also exists partially in a cationic form in the environment, suggest that cations generally adsorb more strongly to soils containing organic carbon and clay than their neutral counterparts. nih.gov Although specific experimental data on the sorption and desorption dynamics of DMEA across a range of soil types and pH values is limited in the available literature, the physicochemical properties strongly indicate a low potential for significant sorption, particularly in its neutral form. usequantum.com

Interactive Data Table: Physicochemical Properties Influencing Sorption

| Property | Value | Implication for Sorption | Source |

| log Kow | -0.549 at 23°C | Low potential for partitioning to organic matter | parchem.com |

| Koc | 0.848 | Low adsorption to soil, high mobility | tennantsdistribution.com |

| Water Solubility | Miscible | Prefers to remain in the aqueous phase | gvchem.comatamanchemicals.com |

| pKa (conjugate acid) | 9.3 | Exists as a cation at pH < 9.3, potentially increasing sorption to clays | oecd.org |

Volatilization Characteristics of N,N-Dimethylethanolamine and Henry's Law Constant Derivations

N,N-Dimethylethanolamine is classified as a volatile liquid. oecd.org Its potential to move from water or soil into the atmosphere is governed by its vapor pressure and its Henry's Law constant. The vapor pressure of DMEA is 8.16 hPa (6.12 mmHg) at 20°C, indicating it has a tendency to evaporate. parchem.com

However, for a chemical dissolved in water, the Henry's Law constant (H) is a more direct measure of its partitioning behavior between the aqueous and gaseous phases. A low Henry's Law constant indicates that a substance is less likely to volatilize from water. Based on its high water solubility and reported Henry's Law constant values, volatilization of DMEA from water surfaces is considered to be a minor environmental fate process. oecd.orgusequantum.com Similarly, volatilization from moist soil surfaces is not expected to be significant. nih.gov The substance will not readily evaporate into the atmosphere from the water surface. usequantum.com

The Henry's Law constant for DMEA can be estimated based on the ratio of its vapor pressure to its water solubility. henrys-law.org Experimental measurements have also been conducted, often at elevated temperatures and then extrapolated to standard conditions (298.15 K or 25°C). henrys-law.org A compilation of Henry's Law constants for various chemical substances provides data for N,N-dimethylaminoethanol, which is essential for environmental modeling. henrys-law.org

While volatilization from water may be limited, DMEA may volatilize from dry soil surfaces, a process primarily driven by its vapor pressure. nih.gov Due to its proper volatilization rate, it is utilized in applications like water-based paints to avoid issues associated with slower evaporating amines. gvchem.com

Interactive Data Table: Volatilization Properties of N,N-Dimethylethanolamine

| Property | Value | Significance for Volatilization | Source |

| Vapor Pressure | 8.16 hPa (6.12 mmHg) at 20°C | Indicates a tendency to evaporate from a pure state or dry surfaces | parchem.com |

| Henry's Law Constant (H) | Data available in specialized databases | Low value indicates that volatilization from water is not a major process | nih.govhenrys-law.org |

| Boiling Point | 134 - 136°C | Relatively high, but still classified as a volatile liquid | parchem.com |

| Water Solubility | Miscible | High solubility contributes to a low Henry's Law constant, limiting volatilization from water | gvchem.comatamanchemicals.com |

Industrial and Chemical Engineering Applications of N,n Dimethylethanolamine Research Perspectives

N,N-Dimethylethanolamine as a Catalyst in Polymerization and Resin Systems

N,N-Dimethylethanolamine is widely recognized for its catalytic activity in the production of various polymers, most notably polyurethanes and epoxy resins. atamankimya.comatamanchemicals.comatamanchemicals.com

In the manufacturing of polyurethane foams, DMEA acts as a catalyst, promoting the reaction between isocyanates and water. gvchem.comgoogle.com This is particularly valuable in producing flexible, rigid, and semi-flexible foams used in insulation and other applications. gvchem.comepri.com The use of DMEA can also be a cost-effective strategy in the formulation of foamed polyurethane adhesives. gvchem.com Research has shown that dimethylamino ether mono-ols, a class of compounds including DMEA derivatives, are effective low-odor catalysts for a range of cellular urethane (B1682113) polymers. google.com

For epoxy resins, DMEA functions as a versatile and effective curing agent. atamankimya.comgvchem.com It facilitates the hardening process and can also act as a viscosity-reducing agent for the resinous components, improving the handling and application of the formulations. atamankimya.com Furthermore, DMEA serves as an excellent wetting agent for various fillers used in epoxy formulations. atamankimya.com It is also employed as a low-temperature curing accelerator for epoxy resins. gvchem.com

Recent research has also explored the use of DMEA as an initiator in the controlled polymerization of α-amino acid N-carboxyanhydrides (NCAs). rsc.org In combination with a thiourea (B124793) co-catalyst, DMEA can initiate the polymerization to produce well-defined polypeptides with specific molecular weights and low polydispersity, opening avenues for advanced biomaterial synthesis. rsc.org

N,N-Dimethylethanolamine in Water Treatment Technologies

DMEA plays a significant role in various water treatment technologies, primarily as a building block for flocculants and in pH control. atamankimya.comatamanchemicals.com

It is a key intermediate in the production of dimethylaminoethyl methacrylate. atamanchemicals.com Polymers derived from this monomer, often through copolymerization with acrylamide, are effective flocculants used in the purification of municipal water. atamankimya.comgvchem.com These cationic polymers help in the aggregation of suspended particles, facilitating their removal.

In industrial settings, particularly in boiler water systems, DMEA is used as a neutralizing amine and corrosion inhibitor. atamanchemicals.comepri.comlookchem.com Its basicity and volatility allow for effective pH control in the boiling water, vapor, and condensate phases, which helps to prevent corrosion in condensate return lines. epri.comlookchem.com The Electric Power Research Institute (EPRI) has evaluated DMEA as a potential pH control agent in the secondary systems of Pressurized Water Reactors (PWRs), noting its potential advantages over other amines like ethanolamine (B43304) (ETA) due to its limited interference with condensate polisher resin performance. epri.com

Role of N,N-Dimethylethanolamine in Gas Treatment and Absorption Processes

The tertiary amine structure of N,N-Dimethylethanolamine makes it a suitable absorbent for acid gases. atamanchemicals.com It is employed in processes for the removal of hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams in natural gas and refinery operations. atamanchemicals.comatamanchemicals.com

Research has shown that aqueous solutions of DMEA are promising absorbents for CO₂ capture. acs.org Studies have investigated the mass transfer performance of CO₂ absorption into DMEA solutions, revealing that factors such as liquid velocity, temperature, and amine concentration can enhance the absorption flux. acs.orgresearchgate.net Blending DMEA with other amines, such as monoethanolamine (MEA), has been explored to create solvent systems with improved CO₂ absorption behavior for post-combustion capture processes. researchgate.netresearchgate.net The combination of DMEA and MEA can offer synergistic effects, leading to high absorption rates and high cyclic CO₂ capacity. researchgate.net

| Gas Treatment Application | Role of DMEA | Key Research Findings |

|---|---|---|

| Acid Gas Removal (H₂S, CO₂) | Absorbent | Effectively removes acid gases from natural gas and refinery streams. atamanchemicals.comatamanchemicals.com |

| CO₂ Capture (Post-Combustion) | Promising Absorbent | Aqueous DMEA solutions show good CO₂ absorption capacity. acs.org |

| Blended Amine Solvents | Component of Solvent Blend | Blends with MEA can enhance CO₂ absorption rates and cyclic capacity. researchgate.netresearchgate.net |

N,N-Dimethylethanolamine as an Intermediate for Fine Chemical and Pharmaceutical Syntheses

DMEA's bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of fine chemicals and pharmaceuticals. atamankimya.comatamanchemicals.comatamanchemicals.com

It is a precursor in the production of various chemical products, including:

Dyestuffs and Textile Auxiliaries : DMEA is used in the synthesis of dyes and chemicals that enhance the properties of textiles. atamankimya.comatamanchemicals.com

Emulsifiers : Fatty acid soaps of DMEA are used as emulsifying and dispersing agents for waxes and polishes. atamankimya.com

Corrosion Inhibitors : It serves as an intermediate in the synthesis of compounds that protect metals from corrosion. atamanchemicals.comatamanchemicals.com

In the pharmaceutical industry, DMEA is a key building block for several active pharmaceutical ingredients (APIs). atamanchemicals.comatamanchemicals.com It is used in the synthesis of local anesthetics, such as procaine (B135) and tetracaine (B1683103) hydrochloride, as well as antihistamines. gvchem.comlookchem.comatamanchemicals.com The compound 2-dimethylaminoethyl chloride hydrochloride, an important pharmaceutical intermediate, is derived from DMEA. atamankimya.com

Optimization and Scale-Up of Industrial Processes Involving N,N-Dimethylethanolamine

The optimization and scale-up of industrial processes utilizing DMEA are crucial for improving efficiency and economic viability. Research in this area focuses on reaction conditions, catalyst performance, and process integration.

For instance, in the synthesis of N,N'-dimethylethanolamine itself, processes have been developed that involve the hydrogenation of formaldehyde (B43269) cyanhydrin in the presence of formaldehyde and a catalyst like Raney nickel or cobalt. google.com The optimization of parameters such as temperature, pressure, and catalyst concentration is key to achieving high yields. google.com

In the context of pharmaceutical synthesis, flow chemistry has been explored to optimize reactions involving DMEA. For example, the synthesis of diphenhydramine, an antihistamine, was optimized by reacting chlorodiphenylmethane (B1668796) and DMEA in a continuous flow reactor at elevated temperatures, resulting in a high reaction rate and easy product transport. acs.org Such continuous flow processes can offer significant advantages over traditional batch processes in terms of throughput and process control.

For CO₂ capture applications, studies have focused on optimizing the molar ratio of DMEA in blended amine solutions to maximize absorption and regeneration performance, which is critical for the economic feasibility of large-scale carbon capture. researchgate.net

Sustainability and Environmental Aspects in Industrial Use of N,N-Dimethylethanolamine

The industrial use of N,N-Dimethylethanolamine is also viewed through the lens of sustainability and environmental impact. Its application in environmentally friendly coatings is a notable example. DMEA can act as a pH regulator, emulsifier, and dispersant in water-based coating formulations, helping to reduce the content of volatile organic compounds (VOCs). allhdi.com This "green" characteristic makes it a valuable component in the development of more sustainable paints and coatings. allhdi.com

The release of DMEA into the environment can occur from various industrial and consumer uses, including paints, coatings, and detergents. atamanchemicals.com Therefore, proper handling, containment, and disposal procedures are essential to minimize its environmental footprint. atamanchemicals.com

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?

- Methodological Answer : Deposit raw data in certified repositories (e.g., Zenodo, PubChem) with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Format datasets in machine-readable formats (CSV, XML). Cite data in the "Availability of Data" section of publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.